molecular formula C22H14N2O6SSr B13776837 strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate CAS No. 70703-34-3

strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate

Cat. No.: B13776837
CAS No.: 70703-34-3
M. Wt: 522.0 g/mol
InChI Key: JFGVPKUWJDAONQ-UHFFFAOYSA-L
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Description

Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various industrial applications, including paints, inks, and plastics. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative in an alkaline medium to form the azo compound.

    Metal Salt Formation: The resulting azo compound is then treated with a strontium salt to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.

    Biology: Investigated for its potential use as a biological stain due to its strong coloration.

    Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.

    Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by enzymatic action to form aromatic amines, which can interact with cellular components. The exact molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate is unique due to its specific combination of functional groups and metal ion. Similar compounds include:

  • Calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate
  • Barium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate
  • Manganese;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate

These compounds share similar structures but differ in the metal ion, which can affect their chemical properties and applications. This compound is particularly noted for its stability and vibrant color, making it a preferred choice in many industrial applications .

Properties

CAS No.

70703-34-3

Molecular Formula

C22H14N2O6SSr

Molecular Weight

522.0 g/mol

IUPAC Name

strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate

InChI

InChI=1S/C22H16N2O6S.Sr/c25-21-17(22(26)27)11-14-6-2-4-8-16(14)20(21)24-23-19-10-9-13-5-1-3-7-15(13)18(19)12-31(28,29)30;/h1-11,25H,12H2,(H,26,27)(H,28,29,30);/q;+2/p-2

InChI Key

JFGVPKUWJDAONQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CS(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Sr+2]

Origin of Product

United States

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